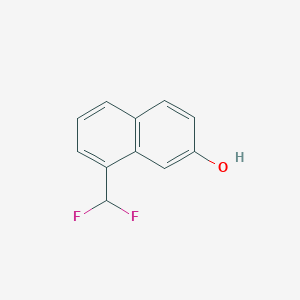
1-Methyl-5-(trifluoromethyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(trifluoromethyl)indoline is a chemical compound belonging to the indoline family, characterized by the presence of a trifluoromethyl group at the 5-position and a methyl group at the 1-position of the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(trifluoromethyl)indoline can be synthesized through various methods. Another method includes the use of palladium-catalyzed cycloaddition reactions involving trifluoromethyl benzoxazinanones and sulfur ylides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of specialized equipment to handle reactive intermediates and maintain precise control over reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-5-(trifluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indoline ring to a more saturated structure.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole derivatives with various functional groups.
Reduction: Saturated indoline derivatives.
Substitution: Halogenated or sulfonylated indoline derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-5-(trifluoromethyl)indoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate biological pathways, leading to therapeutic effects such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-Methylindoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Trifluoromethylindole: Contains the trifluoromethyl group but lacks the methyl group at the 1-position.
1-Methyl-2-(trifluoromethyl)indoline: Similar structure but with the trifluoromethyl group at the 2-position
Uniqueness: 1-Methyl-5-(trifluoromethyl)indoline is unique due to the specific positioning of the trifluoromethyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C10H10F3N |
|---|---|
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
1-methyl-5-(trifluoromethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C10H10F3N/c1-14-5-4-7-6-8(10(11,12)13)2-3-9(7)14/h2-3,6H,4-5H2,1H3 |
Clave InChI |
KULYGZWFJTYCFC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C1C=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11901671.png)
![1'-Azaspiro[[1,3]oxazinane-6,3'-bicyclo[2.2.2]octan]-2'-one](/img/structure/B11901672.png)
![3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11901679.png)

![7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11901689.png)
![2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B11901698.png)


![7-Methoxy-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B11901718.png)



